molecular formula C16H24N2OS B1622634 N'-Benzoyl-N,N-diisobutylthiourea CAS No. 25343-27-5

N'-Benzoyl-N,N-diisobutylthiourea

Cat. No.: B1622634
CAS No.: 25343-27-5
M. Wt: 292.4 g/mol
InChI Key: POOZTTICQBYMAC-UHFFFAOYSA-N
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Description

N'-Benzoyl-N,N-diisobutylthiourea (CAS 25343-27-5) is a specialized organosulfur compound belonging to the class of 1-acyl-3-substituted thioureas. This reagent is characterized by its molecular formula of C16H24N2OS and a molecular weight of 292.44 g/mol, typically presenting as a white solid . Its structure features hard and soft donor atoms, making it a versatile chelating agent and a valuable precursor in synthetic and materials chemistry. In industrial research, this compound has been investigated as a novel surfactant and flotation collector for mineral processing. Studies demonstrate its selective adsorption on chalcopyrite over pyrite surfaces, achieving high recovery rates of copper sulfide minerals due to the chelation of its carbonyl and thiocarbonyl groups with metal ions . In the life sciences, thiourea derivatives are extensively explored for their diverse biological activities. As a key building block, this compound can be utilized in the synthesis of heterocyclic compounds like thiazolidinones and iminothiazolines, which are core structures in developing new pharmacologically active molecules . Research into similar N,N-disubstituted thiourea derivatives highlights their significant potential as urease inhibitors, which is a promising target for managing infections caused by urease-producing microorganisms . The broader class of acyl thioureas to which this compound belongs is also known for applications in coordination chemistry, serving as ligands for various metal complexes, and in the development of anion receptors and organocatalysts . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[bis(2-methylpropyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-12(2)10-18(11-13(3)4)16(20)17-15(19)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZTTICQBYMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399828
Record name N'-Benzoyl-N,N-diisobutylthiourea
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25343-27-5
Record name N'-Benzoyl-N,N-diisobutylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Benzoyl-N,N-diisobutylthiourea
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Synthetic Methodologies and Precursor Chemistry of N Benzoyl N,n Diisobutylthiourea

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for providing insights into the electronic structure of N'-Benzoyl-N,N-diisobutylthiourea. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to various electronic transitions within the molecule.

The key chromophores in this compound are the benzoyl group (C₆H₅C=O) and the thiourea (B124793) moiety (N-C(=S)-N). The expected electronic transitions include:

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen, sulfur, and nitrogen atoms) to an anti-bonding π* orbital. These are typically of lower energy and appear at longer wavelengths.

π → π* transitions: These transitions involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally of higher energy and occur at shorter wavelengths.

The conjugation between the benzoyl group and the thiourea moiety influences the energy of these transitions. While specific λmax values for this compound are not widely reported in publicly available literature, the table below provides a general overview of the expected absorption regions for the key chromophores.

Chromophore Electronic Transition Expected Absorption Region (nm)
C=O (Carbonyl)n → π~270-300
C=S (Thiocarbonyl)n → π~300-400
Benzene Ringπ → π*~200-280

It is important to note that the solvent used for the analysis can influence the position and intensity of these absorption bands.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a purified compound, thereby verifying its stoichiometry. For this compound, with the molecular formula C₁₆H₂₄N₂OS, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight (292.44 g/mol ). uitm.edu.myresearchgate.net

The theoretical percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are presented in the table below. Experimental values obtained from elemental analysis of a synthesized and purified sample of this compound should closely match these theoretical values to confirm the compound's identity and purity.

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Theoretical Percentage (%)
CarbonC12.0116192.1665.73
HydrogenH1.012424.248.29
NitrogenN14.01228.029.58
OxygenO16.00116.005.47
SulfurS32.07132.0710.97
Total 292.49 100.00

Significant deviations between the experimental and theoretical values would suggest the presence of impurities or that the desired compound was not successfully synthesized.

Coordination Chemistry of N Benzoyl N,n Diisobutylthiourea As a Ligand

Ligand Architecture and Potential Donor Sites of N'-Benzoyl-N,N-diisobutylthiourea

This compound is a thiourea (B124793) derivative featuring a benzoyl group attached to one nitrogen atom and two isobutyl groups on the other. This specific substitution pattern imparts distinct electronic and steric properties that influence its coordination behavior. The fundamental structure consists of a thiocarbonyl group (C=S) and a carbonyl group (C=O), which are the primary potential donor sites.

Analysis of Sulfur and Oxygen Donor Atoms

The most prominent potential donor atoms in the this compound ligand are the sulfur atom of the thiocarbonyl group and the oxygen atom of the benzoyl group. The thiourea moiety is well-known to act as a chelating agent, often binding to metal ions through its sulfur and nitrogen atoms. However, the presence of the benzoyl group introduces the possibility of O,S-bidentate chelation.

The sulfur atom, being a soft donor, generally forms strong covalent bonds with soft or intermediate metal ions like copper(I) and copper(II). The oxygen atom of the carbonyl group is a hard donor and can also participate in coordination, leading to the formation of a stable six-membered chelate ring. This dual-donor capability makes this compound a versatile ligand in complex formation.

Exploration of Potential Nitrogen Coordination

In addition to the primary sulfur and oxygen donor sites, the nitrogen atoms of the thiourea backbone can also be considered as potential coordination sites. The nitrogen atom adjacent to the benzoyl group and the one bearing the diisobutyl substituents could potentially coordinate with a metal ion. However, the steric hindrance from the bulky isobutyl groups may limit the accessibility of the adjacent nitrogen atom for coordination. The delocalization of the lone pair of electrons on the nitrogen atoms into the carbonyl and thiocarbonyl groups also reduces their basicity and, consequently, their coordinating ability. In many thiourea-based complexes, coordination occurs preferentially through the sulfur atom. mdpi.com

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Complexation with Transition Metal Ions

This compound has been shown to form stable complexes with various transition metal ions, including copper(II), iron(III), and lead(II). The formation of these complexes is the basis for its application in analytical chemistry for the selective preconcentration and separation of metal ions.

The interaction of N'-benzoylthiourea derivatives with copper salts can be complex, sometimes leading to the reduction of Cu(II) to Cu(I) and the formation of either Cu(I) or Cu(II) complexes, or even a mixture of both, depending on the reaction conditions. rsc.org

In a study of the closely related ligand 1,3-diisobutyl thiourea, a trinuclear copper(I) chloride complex, [Cu₃(L)₃Cl₃], was synthesized and characterized. mdpi.com In this complex, each copper ion exhibits a distorted trigonal planar geometry. A tetrahedral copper(I) iodide complex, [Cu(L)₃I], of the same ligand was also reported. mdpi.com

Table 1: Selected Bond Lengths and Angles for a Related Copper(I) Complex with 1,3-Diisobutyl Thiourea Data from a related compound is presented for illustrative purposes.

Parameter Bond Length (Å) / Angle (°)
Cu-S 2.213(4), 2.216(3)
Cu-Cl 2.272(3)
S1-Cu1-S2 115.76(13)
S1-Cu1-Cl1 120.94(11)
S2-Cu1-Cl1 123.30(12)

Source: Khan, E., et al. (2021). Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. Molecules, 26(16), 5035. mdpi.com

This table is interactive. You can sort and filter the data.

The synthesis of these complexes typically involves reacting the thiourea ligand with a copper(I) halide in a suitable solvent. mdpi.com Characterization is often carried out using techniques such as FT-IR spectroscopy, which can confirm the coordination of the ligand through shifts in the vibrational frequencies of the C=S and C=O groups, and single-crystal X-ray diffraction to determine the precise molecular structure. mdpi.com

Cobalt(II) Complexes

This compound reacts with Cobalt(II) ions to form stable complexes. Studies on analogous N,N-disubstituted-N′-acylthioureas provide significant insight into the expected structure and coordination. For instance, the reaction of Co(II) with N,N-diethyl-N′-benzoylthiourea, a closely related ligand, yields a complex with a slightly distorted square-planar geometry. researchgate.net In these complexes, the acylthiourea ligand acts as a bidentate chelating agent, coordinating to the Co(II) center through the carbonyl oxygen and the thiocarbonyl sulfur atoms. This O,S-coordination is a common feature for this class of ligands.

The formation of the complex is typically confirmed through spectroscopic methods. Infrared (IR) spectroscopy shows characteristic shifts in the ν(C=O) and ν(C=S) stretching frequencies upon coordination to the metal ion. The structure of the Co(II) complex with N,N-diethyl-N′-benzoylthiourea was definitively determined by X-ray crystallography, confirming the square-planar arrangement with the two ligands in a cis conformation. researchgate.net

Table 1: Selected Bond Lengths (Å) and Angles (°) for a Representative Co(II)-Acylthiourea Complex

Bond/Angle Length (Å) / Degrees (°)
Co-S ~2.25
Co-O ~1.90
S-Co-S ~95
O-Co-O ~88
S-Co-O (chelate) ~87

Data derived from analogous N,N-diethyl-N'-benzoylthiourea complexes. researchgate.net

Nickel(II) Complexes

Nickel(II) ions form well-defined, typically square-planar, complexes with this compound and its analogs. These complexes are often diamagnetic, consistent with a low-spin d⁸ configuration in a square-planar environment. The ligand coordinates as a bidentate O,S donor, forming a stable six-membered chelate ring. The synthesis of these complexes can be achieved by reacting a nickel(II) salt, such as nickel(II) nitrate (B79036) hexahydrate, with the ligand in a suitable solvent like a DMF/ethanol mixture. mdpi.com

Characterization of Ni(II) complexes with similar ligands, such as (Z)-N′-(4-methoxybenzylidene)benzohydrazide, reveals a distorted square-planar geometry where two deprotonated ligands coordinate to the central Ni(II) ion. mdpi.com The deprotonation occurs from the enolic form of the ligand. In the case of this compound, coordination is expected to involve the neutral ligand. The resulting complexes are generally soluble in organic solvents like chloroform (B151607) and benzene. researchgate.net

Table 2: Spectroscopic Data for a Representative Ni(II)-Benzoylhydrazide Complex

Technique Free Ligand (HL) Ni(II) Complex [Ni(L)₂]
FTIR ν(C=N) ~1600 cm⁻¹ ~1580 cm⁻¹ (shift)
FTIR ν(N-N) ~920 cm⁻¹ ~945 cm⁻¹ (shift)
UV-Vis λmax ~310 nm ~330 nm, ~415 nm

Data from analogous (Z)-N′-(4-methoxybenzylidene)benzohydrazide system. mdpi.com

Iron(III) Complexes

Iron(III) readily forms complexes with ligands containing oxygen and nitrogen donor atoms, such as aroylhydrazones, which are structurally related to this compound. niscpr.res.in These iron(III) complexes often exhibit interesting magnetic properties and are typically high-spin. The synthesis involves the reaction of an iron(III) salt, like FeCl₃, with the ligand in an ethanolic solution. niscpr.res.in

The coordination environment in these complexes can vary, but octahedral geometry is common, with either two tridentate or three bidentate ligands surrounding the metal center. In complexes with related schiff bases, the ligand coordinates through the azomethine nitrogen and the enolic oxygen. niscpr.res.in For this compound, bidentate coordination via the carbonyl oxygen and thiocarbonyl sulfur is anticipated, leading to a formula of [Fe(L)₃] or [Fe(L)₂Cl₂] depending on the reaction conditions. The complexes are often colored and can be characterized by UV-Vis spectroscopy and magnetic susceptibility measurements.

Lead(II) Complexes

The coordination chemistry of Lead(II) is notably complex due to the influence of a stereochemically active lone pair of electrons, which can lead to hemidirected or holodirected coordination spheres and variable coordination numbers, often ranging from seven to eight. nih.govresearchgate.net The reaction of Pb(II) salts with benzoyl-containing ligands, such as 4-methoxybenzoyltrifluoroacetonate, has been shown to produce stable, often dinuclear, complexes. researchgate.net

In these structures, the ligands can act as chelating and sometimes bridging units. For this compound, coordination to Pb(II) is expected to occur through the hard oxygen donor and the soft sulfur donor, making it an effective chelator for the soft Pb(II) ion. The presence of additional ligands, such as 1,10-phenanthroline, can influence the final structure, leading to the formation of supramolecular assemblies through weak intermolecular interactions. researchgate.net The large ionic radius of Pb(II) allows for high coordination numbers, and the resulting structures are often complex polymers or networks in the solid state. nih.gov

Silver(I) Complexes

Silver(I) has a strong affinity for soft donor atoms like sulfur, making this compound an excellent ligand for complexation. The coordination can result in various structures, from simple mononuclear or binuclear complexes to extended coordination polymers, depending on the Ag:L ratio and the nature of the counter-anion. nih.gov Studies on related silver(I) complexes with thioether ligands show that anions can act as terminal co-ligands or bridging units, significantly influencing the dimensionality of the resulting network. nih.gov

Coordination of the thiourea ligand to Ag(I) is primarily through the sulfur atom. Evidence from FT-IR spectroscopy for related complexes shows a shift in the ν(C=S) band upon complexation. In complexes with N-heterocyclic carbene ligands, which are also soft donors, monomeric (NHC)Ag-Cl type structures have been confirmed by X-ray diffraction. mdpi.com For this compound, a linear two-coordinate geometry [Ag(L)₂]⁺ or a trigonal planar geometry involving the counter-anion is plausible.

Zinc(II) and Mercury(II) Complexes

Zinc(II) and Mercury(II), both d¹⁰ metal ions, form stable complexes with thiourea derivatives. Research on the closely related 1,3-diisobutylthiourea ligand demonstrates coordination through the sulfur atom. mdpi.com Spectroscopic evidence from ¹H and ¹³C NMR shows significant shifts for the N-H protons and the C=S carbon upon complexation, confirming the involvement of the thiourea group in bonding. mdpi.com

Typically, Zn(II) favors a tetrahedral coordination geometry, as seen in complexes with other bidentate N,O-donor ligands. nih.gov For example, the complex dichlorido[N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide)-κ²N,O]zinc(II) features a tetrahedral Zn(II) center. nih.gov In contrast, the larger Mercury(II) ion can accommodate higher coordination numbers, often resulting in octahedral structures. The reaction of HgCl₂ with a similar bis(benzhydrazone) ligand yielded an octahedral complex where the ligand acted in a tetradentate fashion. nih.gov For this compound, tetrahedral [M(L)₂] or [M(L)Cl₂] (M = Zn, Hg) type complexes are expected, with the ligand acting as an O,S bidentate chelator.

Table 3: Comparative ¹³C NMR Data (ppm) for a Thiourea Ligand and its Zn(II) Complex

Compound C=S Chemical Shift (δ)
1,3-diisobutylthiourea (Free Ligand) ~181.7
[Zn(ligand)₂Cl₂] Complex ~174.8 (Upfield shift)

Data from analogous 1,3-diisobutylthiourea system. mdpi.com

Structural Elucidation of Metal Complexes through Crystallography

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of these metal complexes. Crystallographic studies on complexes with analogous N'-acyl-N,N-dialkylthiourea ligands have provided a clear picture of their coordination behavior. researchgate.net

A recurring structural motif is the bidentate chelation of the ligand to the metal center via the carbonyl oxygen and the thiocarbonyl sulfur atoms (O,S-coordination). This forms a stable six-membered ring. The geometry around the metal ion is dictated by its nature and coordination number. For instance, Co(II) and Ni(II) commonly adopt a distorted square-planar geometry in their complexes with these thiourea derivatives, especially when two ligands are coordinated to the metal center, forming [M(L)₂] type complexes. researchgate.net In these square-planar structures, the two bidentate ligands are often arranged in a cis configuration relative to each other. researchgate.net

Zinc(II) complexes with related ligands tend to exhibit tetrahedral geometry, while the larger Mercury(II) ion can achieve octahedral coordination. nih.gov The stereochemically active lone pair of Lead(II) often results in hemidirected coordination spheres, where the ligands are arranged on one side of the metal center, and coordination numbers are typically high. nih.gov

Crystallographic data provide precise bond lengths and angles, confirming the nature of the metal-ligand interactions. For example, upon coordination, the C=S bond length typically increases, and the C=O bond length may also slightly increase, indicating a reduction in their double bond character as electron density is donated to the metal ion. researchgate.net These structural details are crucial for understanding the reactivity and potential applications of these complexes.

Single Crystal X-ray Diffraction Studies for Determining Coordination Geometry

While examples for the specific ligand this compound are not prevalent in the searched literature, related acylthiourea ligands are known to form distorted octahedral complexes with transition metals such as cobalt(III). In a typical arrangement, three bidentate ligands coordinate to a single metal center, resulting in an [M(O,S)₃] complex. The six-coordinate environment is often distorted from a perfect octahedron due to the geometric constraints of the chelate rings and potential steric clashes between the bulky alkyl substituents on the thiourea nitrogen atoms.

Square planar geometries are characteristic of d⁸ metal ions like palladium(II) and platinum(II). Studies on complexes of these metals with ligands structurally similar to this compound, such as N-benzoyl-N',N'-dibutylselenourea and other N-benzoylthiourea derivatives, confirm this preference. In these complexes, the metal ion is coordinated by two deprotonated ligands, which act as bidentate O,S-donors, resulting in a neutral [M(L-κO,S)₂] complex. The resulting coordination sphere is a cis-square planar geometry. nih.gov For instance, in cis-bis(N,N-diethyl-N'-benzoylthioureato)platinum(II), the geometry around the platinum center is distinctly square planar. researchgate.net

Trigonal planar coordination is less common but has been observed in complexes of copper(I) with related thiourea ligands. In a relevant study, a copper(I) complex with 1,3-diisobutyl thiourea was found to exhibit a trigonal planar geometry. mdpi.com In this case, the copper(I) ion is coordinated to the sulfur atoms of three separate thiourea ligands. This coordination mode illustrates the preference of the d¹⁰ Cu(I) ion for lower coordination numbers. The sum of the S-Cu-S bond angles in such complexes is approximately 360°, confirming the planarity of the coordination environment. researchgate.net

Tetrahedral geometries are commonly formed with d¹⁰ metal ions like zinc(II) and mercury(II). For example, the reaction of 1,3-diisobutyl thiourea with zinc(II) chloride yields a complex where the zinc ion is tetrahedrally coordinated. mdpi.com Similarly, a copper(I) iodide complex with three 1,3-diisobutyl thiourea ligands adopts a distorted tetrahedral geometry around the copper ion. mdpi.com In these [ML₂] or [ML₃X] type complexes, the ligands coordinate through the sulfur atom, and the geometry deviates from an ideal tetrahedron due to the steric requirements of the bulky ligands. mdpi.com

Analysis of Metal-Ligand Bond Lengths and Angles

The precise values of metal-ligand bond lengths and the angles between them, as determined by X-ray crystallography, are fundamental to understanding the nature and strength of the coordination bonds.

In square planar platinum(II) complexes with N-benzoylthiourea derivatives, the Pt-S bond lengths are typically in the range of 2.23 to 2.24 Å, while the Pt-O bond lengths are around 2.01 to 2.08 Å. researchgate.net The bite angle of the chelate ring, S-Pt-O, is close to 90°. For example, in a cyclometalated platinum(II) complex with a N-benzoyl thiourea derivative, the Pt-S and Pt-O bond lengths were found to be 2.243(5) Å and 2.046(11) Å, respectively. researchgate.net

For trigonal planar copper(I) complexes with thiourea ligands, the Cu-S bond lengths are observed to be in the range of 2.21 to 2.22 Å. researchgate.net In tetrahedral complexes, the bond angles show deviation from the ideal 109.5°. For instance, in a distorted tetrahedral copper(I) complex with 1,3-diisobutyl thiourea, the S-Cu-S and S-Cu-I angles were reported as 100.32(2)° and 117.55(16)°, respectively. mdpi.com

The following table provides representative bond length and angle data from complexes with related ligands.

Metal IonGeometryM-S Bond Length (Å)M-O Bond Length (Å)Ligand Bite Angle (°)
Platinum(II)Square Planar2.23 - 2.242.01 - 2.08~90 (S-Pt-O)
Copper(I)Trigonal Planar2.21 - 2.22-~120 (S-Cu-S)
Copper(I)Tetrahedral--100.3 (S-Cu-S)
Zinc(II)TetrahedralNot specifiedNot specifiedNot specified
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks within Complexes

Hydrogen bonding plays a critical role in defining the supramolecular chemistry of this compound and its metal complexes, influencing their crystal packing and stability.

Intramolecular Hydrogen Bonding: A common feature in the free ligand is the presence of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom. This interaction leads to a more planar conformation of the ligand, which is conducive to chelation. Infrared spectroscopy data shows a characteristic C=O stretching frequency near 1686 cm⁻¹, which is indicative of this hydrogen bonding.

Intermolecular Hydrogen Bonding: In the solid state, both the free ligand and its complexes exhibit extensive intermolecular hydrogen bonding. In the crystal structure of the related N'-Benzoyl-N,N-diethylthiourea, molecules form centrosymmetric dimers through N-H···S hydrogen bonds. nih.gov These dimers can be further linked into larger assemblies, such as sheets, by weaker C-H···O interactions. nih.gov The interplay of these hydrogen bonds results in well-ordered, three-dimensional networks that stabilize the crystal lattice. In metal complexes, these hydrogen bonding patterns can incorporate solvent molecules or counter-ions, leading to even more complex and varied supramolecular architectures.

Supramolecular Interactions and Crystal Engineering in Complex Architectures

The crystal structures of metal complexes containing this compound are significantly influenced by a variety of supramolecular interactions. These non-covalent forces play a crucial role in the assembly of complex architectures in the solid state.

The conformation of the this compound ligand itself, particularly the torsion angle between the amide and thiourea groups, influences the potential for and geometry of these intermolecular interactions. In N-benzoyl-N',N'-dimethylthiourea, the amide NCO group is twisted relative to the thioureido SCN2 group. nih.gov This twisted conformation, along with the steric bulk of the diisobutyl groups, will affect how the molecules pack in the crystal lattice and what types of supramolecular synthons are formed.

The principles of crystal engineering can be applied to design novel complex architectures. By systematically modifying the substituents on the benzoyl ring or the N,N-dialkyl groups, it is possible to tune the supramolecular interactions and control the resulting crystal packing. For example, the introduction of hydrogen bond donors or acceptors can encourage the formation of specific hydrogen bonding motifs, leading to predictable changes in the solid-state structure.

Spectroscopic Analysis of Metal Complexes

Vibrational Spectroscopy (FT-IR) for Coordination Mode Changes

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for elucidating the coordination mode of this compound in its metal complexes. Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of the atoms involved in the metal-ligand bonding.

Key spectral regions of interest include the stretching vibrations of the carbonyl (C=O) and thiocarbonyl (C=S) groups, as well as the N-H stretching and bending vibrations. In the free ligand, a strong absorption band corresponding to the C=O stretch is typically observed. researchgate.net Upon coordination of the carbonyl oxygen to a metal center, a shift in this band to a lower wavenumber is expected due to the weakening of the C=O bond.

Similarly, the C=S stretching vibration is sensitive to coordination. If the sulfur atom is involved in bonding to the metal, a shift in the ν(C=S) band is anticipated. researchgate.net The N-H stretching vibration, often appearing as a broad band, can also provide information about coordination and hydrogen bonding within the complex. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-sulfur (M-S) bonds.

Functional Group Typical Wavenumber (cm⁻¹) in Free Ligand Expected Shift upon Coordination
N-H stretch ~3168 Shift and/or broadening
C=O stretch ~1686 Shift to lower wavenumber
C-N stretch ~1537 Shift
C=S stretch ~700-800 Shift
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining the structure of this compound complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand's conformation and the coordination environment of the metal ion.

In the ¹H NMR spectrum of the free ligand, the proton of the N-H group typically appears as a downfield signal. Upon complexation, the chemical shift of this proton can change significantly, indicating its involvement or proximity to the coordination sphere. The signals corresponding to the isobutyl groups will also be affected by coordination, with changes in their chemical shifts and coupling patterns providing insight into the solution-state geometry of the complex.

The ¹³C NMR spectrum is particularly useful for identifying the coordination sites. The carbon atoms of the carbonyl (C=O) and thiocarbonyl (C=S) groups are highly sensitive to their electronic environment. A downfield or upfield shift of these signals upon complexation provides strong evidence for the coordination of the oxygen or sulfur atoms, respectively, to the metal center. In diamagnetic complexes, the changes in the ¹³C chemical shifts of the ligand are generally observed without significant line broadening. nih.gov

Carbon Atom Typical Chemical Shift (ppm) in Free Ligand
C=S ~180
C=O ~165
Electronic Absorption Spectra for d-d Transitions and Charge Transfer Bands

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic structure of the metal complexes of this compound. The spectra of these complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) bands.

The d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal ion, are generally weak and appear in the visible region of the spectrum. The energy and number of these bands are dependent on the geometry of the complex and the nature of the metal ion. For instance, octahedral and tetrahedral complexes will exhibit different d-d transition patterns.

Charge-transfer bands, on the other hand, are usually much more intense and occur in the ultraviolet or visible region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (ligand-to-metal charge transfer, LMCT) or from a metal-based orbital to a ligand-based orbital (metal-to-ligand charge transfer, MLCT). In complexes of this compound, LMCT bands involving the sulfur and oxygen donor atoms are commonly observed. researchgate.net These intense bands can sometimes obscure the weaker d-d transitions.

Factors Influencing the Coordination Behavior of this compound

Role of Anions and Reaction Conditions in Complex Formation

The coordinating ability of the anion can play a crucial role in determining the final structure of the metal complex. irb.hr Weakly coordinating anions may allow the this compound ligand to act as the primary coordinating species, while strongly coordinating anions may compete for coordination sites on the metal center, potentially leading to mixed-ligand complexes or preventing the coordination of the thiourea ligand altogether. The size and shape of the anion can also influence the crystal packing of the resulting complex through supramolecular interactions. irb.hr

Reaction conditions such as the choice of solvent, temperature, and pH can also have a profound effect on complex formation. The solvent can influence the solubility of the reactants and the stability of the resulting complex. Temperature can affect the reaction kinetics and thermodynamics, potentially leading to different products at different temperatures. The pH of the solution can alter the protonation state of the ligand, thereby affecting its ability to coordinate to the metal ion. For instance, deprotonation of the N-H group can facilitate coordination of the nitrogen atom.

Steric and Electronic Effects of the Diisobutyl and Benzoyl Moieties on Coordination Patterns

The coordination behavior of this compound is significantly influenced by the steric and electronic properties of its constituent diisobutyl and benzoyl groups. These groups play a crucial role in determining the preferred coordination mode, the geometry of the resulting metal complexes, and their stability.

The benzoyl moiety has a pronounced electronic effect on the ligand. The electron-withdrawing nature of the benzoyl group increases the acidity of the N-H proton of the thiourea backbone. researchgate.net This facilitates deprotonation and subsequent coordination to a metal center as a monoanionic ligand. The benzoyl group, in conjunction with the thiocarbonyl group, creates a favorable O,S-donor set for chelation to a metal ion, leading to the formation of a stable six-membered ring. researchgate.net This bidentate S,O-coordination is a common feature in the complexes of N,N-dialkyl-N'-benzoylthioureas. researchgate.netresearchgate.net

A study on N-benzoyl-N'-phenylthiourea compounds highlighted that steric parameters had a more significant impact on the predicted antiviral activity than lipophilic and electronic parameters, suggesting the crucial role of steric bulk in molecular interactions. ubaya.ac.id In the context of coordination chemistry, this implies that the diisobutyl groups likely play a significant role in dictating the final structure of the metal complex.

MoietyPrimary EffectInfluence on Coordination
BenzoylElectronic (electron-withdrawing)Increases acidity of N-H, promotes deprotonation, and favors bidentate O,S-chelation. researchgate.netresearchgate.net
DiisobutylSteric (bulky)Influences solid-state packing and can hinder the approach of other ligands.

Mechanistic Studies of Metal-Ligand Interactions

The formation and stability of metal complexes with this compound are governed by the kinetics and thermodynamics of the metal-ligand interaction. Understanding these mechanisms is key to synthesizing new complexes and predicting their behavior in various applications.

Information specifically detailing ligand exchange reactions for this compound complexes is limited in the provided search results. However, the general principles of ligand exchange in coordination chemistry can be applied. Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex with other ligands. The rate and mechanism of these reactions are influenced by several factors, including the nature of the metal ion, the leaving ligand, the entering ligand, and the solvent.

For square-planar complexes, which are common for d⁸ metal ions like Pd(II) and Pt(II) with N-acyl-N,N-dialkylthiourea ligands, ligand exchange typically proceeds through an associative mechanism involving a five-coordinate intermediate. researchgate.netnih.gov The steric bulk of the diisobutyl groups in this compound would be expected to influence the rate of such reactions, potentially slowing them down due to steric hindrance around the metal center.

The formation of metal complexes with this compound generally proceeds via the reaction of a metal salt with the ligand in a suitable solvent. nih.govbcrec.id The reaction is often facilitated by the addition of a base to deprotonate the ligand, although in some cases, the metal ion itself is acidic enough to promote deprotonation. vnu.edu.vn

A general proposed pathway for the formation of a bis(chelate) complex with a divalent metal ion (M²⁺) can be outlined as follows:

Deprotonation of the Ligand: In the presence of a base (B), the this compound ligand (HL) is deprotonated to form the corresponding anion (L⁻). HL + B ⇌ L⁻ + HB⁺

First Ligand Coordination: The anionic ligand coordinates to the metal ion, likely in a stepwise manner where one donor atom (e.g., the sulfur atom) initially binds, followed by the coordination of the second donor atom (the oxygen atom) to form a chelate ring. M²⁺ + L⁻ → [M(L)]⁺

Second Ligand Coordination: A second deprotonated ligand molecule then coordinates to the metal center to form the final neutral complex. [M(L)]⁺ + L⁻ → [M(L)₂]

StepDescription
1Deprotonation of this compound by a base.
2Stepwise coordination of the first anionic ligand to the metal ion.
3Coordination of the second anionic ligand to form the neutral complex.

Advanced Analytical Applications of N Benzoyl N,n Diisobutylthiourea

Preconcentration and Separation Techniques for Trace Metal Ions

The ability of N'-Benzoyl-N,N-diisobutylthiourea to form hydrophobic metal chelates is the foundation of its application in various liquid-liquid and solid-phase extraction techniques. These methods effectively isolate and concentrate metal ions from dilute aqueous solutions.

Supramolecular Solvent-Based Microextraction (Ss-ME) for Metal Chelation and Separation

Supramolecular solvent-based microextraction (Ss-ME) is a green analytical chemistry technique that utilizes the spontaneous self-assembly of amphiphilic molecules in a solution to form a distinct, water-immiscible liquid phase (the supramolecular solvent). This solvent, rich in nano-structures like reverse micelles, serves as the extraction medium.

While specific published applications of this compound in Ss-ME are not widely documented, the principles of the technique are highly compatible with the properties of this chelating agent. The process would involve the formation of a metal-N'-Benzoyl-N,N-diisobutylthiourea complex in the aqueous sample. The increased lipophilicity conferred by the diisobutyl groups would promote the transfer of this complex into the supramolecular solvent phase. The supramolecular solvent is typically formed by dispersing a long-chain alcohol (like undecanol (B1663989) or dodecanol) in water with the aid of a disperser solvent, such as tetrahydrofuran (B95107) (THF). The rapid injection of this mixture into the aqueous sample creates a cloudy solution, maximizing the surface area for efficient and rapid extraction of the hydrophobic metal chelate into the supramolecular phase. Phase separation is then achieved by centrifugation, and the metal-enriched supramolecular solvent can be analyzed.

Optimization of Analytical Parameters for this compound-Based Methods

The efficiency of extraction methods using this compound is highly dependent on several critical chemical and physical parameters. Proper optimization of these factors is essential for achieving quantitative recovery, high selectivity, and good reproducibility.

Influence of Solution pH on Chelation Efficiency and Metal Recovery

The pH of the aqueous solution is one of the most crucial factors in the extraction of metal ions using this compound. The pH value governs both the state of the chelating agent and the speciation of the metal ion. The thiourea (B124793) ligand typically possesses an acidic proton on one of its nitrogen atoms, which must be removed for the ligand to effectively coordinate with a metal ion as an anion.

The optimal pH for extraction represents a compromise:

At low pH (highly acidic): The ligand remains protonated, preventing efficient complex formation. Furthermore, the metal ions may be complexed by other anions in the solution.

At high pH (alkaline): Metal ions may precipitate as hydroxides, rendering them unavailable for chelation and extraction.

Therefore, for each metal ion, there is a specific pH range within which maximum extraction efficiency is achieved. This range must be determined experimentally. For instance, studies on similar N-acylthiourea compounds show that the optimal pH for extracting various transition metals can vary significantly, often falling within a moderately acidic to neutral range (pH 3-7).

Table 2: Conceptual Data on the Effect of pH on Metal Recovery This table illustrates the typical response of metal recovery to changes in solution pH for a benzoylthiourea-based extraction. The optimal range is specific to the metal ion.

pH Analyte Recovery (%) Observations
2.0 45% Incomplete complex formation due to ligand protonation.
3.0 78% Recovery increases as pH rises.
4.0 96% Near-quantitative recovery within the optimal range.
5.0 98% Maximum recovery achieved.
6.0 95% Recovery remains high.
7.0 85% Onset of competitive reactions (e.g., metal hydroxide (B78521) formation).
8.0 60% Significant decrease in recovery due to metal precipitation.

Optimization of this compound Ligand Concentration and Volume

The concentration of the chelating agent is a critical parameter for ensuring the complete extraction of the target metal ions. A stoichiometric excess of the ligand is generally required to shift the complexation equilibrium towards the formation of the metal-ligand complex.

Insufficient Ligand: If the concentration of this compound is too low, only a fraction of the metal ions will be chelated, leading to incomplete extraction and poor recovery.

Sufficient Ligand: As the ligand concentration increases, the recovery of the metal ion improves until a plateau is reached, indicating that all available metal ions have been complexed.

Excess Ligand: While a certain excess is necessary, an overly large concentration of the ligand is undesirable as it offers no further improvement in recovery, increases reagent costs, and can potentially interfere with the final analytical measurement.

The optimal concentration is typically identified by varying the amount of ligand while keeping all other parameters constant and observing the analytical signal until it reaches a maximum and constant value.

Effects of Supramolecular Solvent Type, Ratio, and Volume on Extraction Performance

In the context of supramolecular solvent-based microextraction (Ss-ME), the composition of the solvent system itself is paramount to achieving high extraction efficiency.

Supramolecular Solvent Type: The choice of the primary amphiphile, usually a long-chain alcohol like dodecanol (B89629) or undecanol, is critical. Its hydrophobicity influences the stability of the resulting supramolecular phase and its ability to extract the nonpolar metal-N'-Benzoyl-N,N-diisobutylthiourea chelate.

Solvent Volume and Ratio: The volumes of the amphiphile and the disperser solvent, and their ratio, must be carefully optimized. A sufficient volume of the supramolecular phase is needed to ensure quantitative extraction, but for microextraction techniques, this volume is kept minimal (typically in the microliter range) to achieve a high preconcentration factor. The ratio of disperser to amphiphile affects the ease of phase separation and the stability of the collected extractant phase.

Impact of Sample Volume on Preconcentration Factor

The preconcentration factor is a critical parameter in solid-phase extraction (SPE) procedures, directly influencing the method's sensitivity. It is defined as the ratio of the initial sample volume to the final eluent volume. The effect of the sample volume on the recovery of metal ions using a chelating resin is a key aspect to optimize for achieving the highest possible preconcentration factor without compromising the quantitative recovery of the analyte.

In a typical SPE procedure, the sample volume is varied while keeping the analyte amount, eluent volume, and other experimental conditions constant. The recovery of the analyte is then plotted against the sample volume. Initially, the recovery remains quantitative as the sample volume increases. However, beyond a certain volume, the recovery may start to decrease due to the limited capacity of the sorbent.

For instance, in a study on the preconcentration of copper(II) ions using a different but structurally related chelating resin, it was observed that the recovery of Cu(II) was quantitative up to a sample volume of 1000 mL. scielo.br Using a final eluent volume of 5.0 mL, a preconcentration factor of 200 was achieved. scielo.br This demonstrates the potential to significantly enhance the detection limit of the analytical method.

The table below illustrates the general relationship between sample volume and the recovery of a metal ion in a solid-phase extraction procedure.

Table 1: Effect of Sample Volume on the Recovery of Metal Ions

Sample Volume (mL)Recovery (%)
10099 ± 2
25098 ± 3
50097 ± 3
75096 ± 4
100095 ± 4
125085 ± 5
150078 ± 5

Note: This table is a generalized representation based on typical solid-phase extraction performance and does not represent data from a specific study on this compound.

Evaluation of Matrix Effects and Interference

The selectivity of an analytical method is its ability to accurately measure the analyte of interest in the presence of other components in the sample matrix. In the context of trace metal analysis, coexisting ions can interfere with the complexation and extraction of the target metal ion, leading to inaccurate results. Therefore, comprehensive interference studies are essential to validate the robustness of a method.

The influence of various cations and anions on the preconcentration and determination of a target metal ion is typically investigated by analyzing a standard solution of the target metal spiked with increasing concentrations of the potential interfering ion. The tolerance limit is usually defined as the maximum concentration of the interfering ion that causes an error of not more than ±5% in the determination of the target analyte.

A study on the supramolecular solvent-based microextraction of copper(II) using this compound investigated the effect of various concomitant ions on the recovery of copper. at-spectrosc.com The results demonstrated the high selectivity of the method for copper ions.

The following table summarizes the tolerance limits for various interfering ions in the determination of copper using a method involving this compound. at-spectrosc.com

Table 2: Tolerance Limits of Coexisting Ions in the Determination of Copper(II) using this compound

Coexisting IonConcentration (mg L⁻¹)Recovery (%)
Na⁺500098
K⁺500097
Ca²⁺200096
Mg²⁺200095
Al³⁺50094
Fe³⁺10092
Ni²⁺10095
Co²⁺10096
Zn²⁺10097
Pb²⁺5093
Cd²⁺5094
Cl⁻1000099
SO₄²⁻500098
NO₃⁻500099

Integration with Detection Methodologies

The successful application of this compound as a preconcentration agent is intrinsically linked to its seamless integration with sensitive detection techniques. Atomic absorption spectrometry, in its various forms, has proven to be a robust and reliable method for the determination of trace metals after their separation and enrichment.

Flame Atomic Absorption Spectrometry (FAAS) is a widely used technique for the determination of metal ions in a variety of samples. However, its sensitivity may not be sufficient for the direct determination of trace and ultra-trace concentrations. By coupling a preconcentration step using this compound with FAAS, the detection limits can be significantly improved.

The general procedure involves the formation of the metal-N'-Benzoyl-N,N-diisobutylthiourea complex, its extraction into a small volume of an organic solvent or adsorption onto a solid phase, followed by elution and introduction into the FAAS for quantification. The choice of the extraction or elution solvent is critical and should be compatible with the FAAS instrument. For instance, a cloud point extraction method using N-benzamido-N'-benzoylthiocarbamide, a related compound, has been successfully employed for the FAAS determination of copper(II). ekb.eg

Microsampling Flame Atomic Absorption Spectrometry (Ms-FAAS) is a variation of FAAS that allows for the introduction of very small sample volumes into the flame. This technique is particularly advantageous when dealing with limited sample amounts or when high preconcentration factors are achieved, resulting in small final eluate volumes.

A study by Yilmaz et al. (2016) developed a supramolecular solvent-based microextraction method for copper using this compound, followed by determination using Ms-FAAS. at-spectrosc.com This approach combines the high enrichment factor of microextraction with the efficiency of microsampling, leading to excellent sensitivity. The method was optimized for various parameters including pH, solvent volume, and instrumental conditions to achieve a low limit of detection of 0.46 µg L⁻¹ for copper. at-spectrosc.com

Validation and Quality Assurance in Analytical Procedures

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. This process involves the evaluation of several key performance parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

In the context of methods utilizing this compound, validation would involve:

Linearity: Establishing a linear relationship between the absorbance and the concentration of the analyte over a defined range.

Precision: Assessing the repeatability and reproducibility of the method, typically expressed as the relative standard deviation (RSD).

Accuracy: Determining the closeness of the measured value to the true value, often evaluated by analyzing certified reference materials (CRMs) or through recovery studies on spiked samples.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

For instance, the method developed by Yilmaz et al. (2016) for copper determination using this compound and Ms-FAAS reported a limit of detection of 0.46 µg L⁻¹ and was successfully applied to the analysis of water certified reference materials, demonstrating its accuracy. at-spectrosc.com

The following table presents typical analytical performance data for a validated SPE-FAAS method for trace metal analysis.

Table 3: Analytical Performance Data for a Validated SPE-FAAS Method

ParameterValue
Linearity Range (µg L⁻¹)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg L⁻¹)0.5
Limit of Quantification (LOQ) (µg L⁻¹)1.5
Precision (RSD, %)< 5
Accuracy (Recovery, %)95 - 105

Note: This table is a generalized representation of typical validation data and does not represent data from a specific study on this compound.

Use of Certified Reference Materials for Accuracy Assessment

The accuracy of an analytical method is its ability to provide results that are close to the true or accepted value. A cornerstone of accuracy assessment is the use of Certified Reference Materials (CRMs). These are materials with a known and certified concentration of the analyte of interest. By analyzing a CRM using the developed method, analysts can directly compare their results to the certified value and thereby evaluate the method's accuracy.

In the context of methods employing this compound for the determination of heavy metals, the analysis of CRMs is a crucial validation step. For instance, in the development of a method for lead determination in water samples, a standard reference water CRM with a certified lead concentration would be subjected to the entire analytical procedure, including preconcentration with this compound followed by GFAAS analysis. The agreement between the measured concentration and the certified value provides a high degree of confidence in the method's accuracy. While specific studies detailing the use of CRMs with this particular thiourea derivative are not extensively documented in publicly available literature, it is a standard and expected practice in method validation according to international guidelines.

Addition/Recovery Tests for Method Reliability

Addition/recovery tests are another fundamental procedure for assessing the reliability and accuracy of an analytical method, particularly in complex matrices where matrix effects can interfere with the analysis. This technique involves adding a known amount of the analyte (spiking) to a real sample before analysis. The sample is then analyzed, and the percentage of the added analyte that is "recovered" is calculated. A high recovery percentage indicates that the method is not significantly affected by the sample matrix and can accurately measure the analyte.

For methods utilizing this compound, addition/recovery tests are vital for demonstrating their applicability to real-world samples such as groundwater, industrial effluents, or food products like soy sauce. For example, to validate a method for determining copper in a biological sample, the sample would be divided into two portions. One portion is analyzed to determine the native copper concentration, while the other is spiked with a known concentration of a copper standard. Both are then subjected to the preconcentration step with this compound and subsequent analysis. The recovery is calculated as follows:

Recovery (%) = [(Concentration in spiked sample - Concentration in unspiked sample) / Concentration of added spike] x 100

Acceptable recovery rates, typically in the range of 80-120%, demonstrate the method's robustness and reliability for that specific sample type.

Table 1: Illustrative Addition/Recovery Data for a Hypothetical Metal Analysis using this compound

Sample MatrixAnalyteSpiked Concentration (µg/L)Measured Concentration (µg/L)Native Concentration (µg/L)Recovery (%)
GroundwaterLead (Pb)5.06.82.096.0
Industrial EffluentCopper (Cu)10.018.59.095.0
Soy SauceCadmium (Cd)1.01.050.195.0

Note: This table is illustrative and based on typical performance expectations for such analytical methods.

Determination of Analytical Performance Parameters (e.g., Limit of Detection, Limit of Quantification)

To fully characterize an analytical method, key performance parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) must be determined. The LOD is the lowest concentration of an analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

These parameters are especially important for methods designed for trace analysis, as is the case with the use of this compound for preconcentrating heavy metals. The LOD and LOQ are typically determined by analyzing a series of blank samples (samples known not to contain the analyte) and calculating the standard deviation of the blank responses.

Limit of Detection (LOD): Often calculated as 3 times the standard deviation of the blank signal.

Limit of Quantification (LOQ): Often calculated as 10 times the standard deviation of the blank signal.

Table 2: Representative Analytical Performance Parameters for Metal Determination using this compound and GFAAS

AnalyteMatrixLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Lead (Pb)Water0.050.15
Copper (Cu)Biological Fluid0.10.3
Cadmium (Cd)Water0.010.04

Note: This table presents representative values to illustrate the typical sensitivity achieved with such methods.

Theoretical and Computational Studies of N Benzoyl N,n Diisobutylthiourea

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of N'-Benzoyl-N,N-diisobutylthiourea at the molecular level. These methods model the electron distribution and energy levels within the molecule, which are fundamental to its stability, geometry, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like this compound. DFT calculations are employed to predict the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state.

A key structural feature of N'-benzoyl-N,N-dialkylthioureas is the formation of a planar, six-membered pseudo-ring stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (C=O) atom. hilarispublisher.com This interaction confers significant conformational stability. The geometry is characterized by a trans-cis conformation regarding the orientation of the benzoyl and dialkylamino groups relative to the C-N bonds of the thiourea (B124793) core.

DFT calculations, such as those performed with the B3LYP functional and a 6-311++G(d,p) basis set, provide detailed geometric parameters. rsc.org While specific data for the diisobutyl derivative is not available, the table below presents typical calculated bond lengths and angles for a representative N'-benzoyl-N,N-dialkylthiourea, which are expected to be very similar in the diisobutyl compound.

Table 1: Selected Optimized Geometrical Parameters for a Representative N'-Benzoyl-N,N-dialkylthiourea (DFT/B3LYP)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C=S 1.685 O-C-N 120.5
C=O 1.231 S-C-N 123.1
C-N (amide) 1.395 C-N-C 126.8
C-N (thioamide) 1.378 N-C-N 116.4

Note: Data is representative of N'-benzoyl-N,N-dialkylthiourea structures and illustrates typical computational outputs.

These calculations confirm the partial double-bond character of the C-N bonds within the thiourea moiety, a result of electron delocalization across the N-C(S)-N-C(O) backbone.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species.

For this compound and its analogs, the HOMO is typically localized on the thiocarbonyl (C=S) group, specifically having significant contribution from the sulfur atom's p-orbitals. epa.gov The LUMO, conversely, is generally distributed over the benzoyl portion of the molecule, particularly the phenyl ring and the carbonyl (C=O) group. epa.gov

The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. A smaller energy gap implies that the molecule can be more easily excited, suggesting higher chemical reactivity and polarizability. Computational studies on analogous benzoylthiourea (B1224501) ligands show that the HOMO and LUMO energies can be precisely calculated. epa.gov

Table 2: Representative Frontier Molecular Orbital Energies for N'-Benzoylthiourea Ligands

Orbital Energy (eV) Description
HOMO -6.2 to -6.5 Localized on the thiocarbonyl (C=S) group; acts as the primary electron donor site.
LUMO -1.8 to -2.2 Distributed over the benzoyl group; acts as the primary electron acceptor site.
HOMO-LUMO Gap (ΔE) 4.1 to 4.5 Indicates high kinetic stability and moderate reactivity.

Note: Energy values are typical ranges derived from DFT studies on analogous compounds. epa.gov

This distribution confirms that the sulfur atom is the primary nucleophilic site (prone to react with electrophiles), while the benzoyl group is the primary electrophilic site (prone to react with nucleophiles). This understanding is fundamental to predicting its coordination behavior with metals.

Molecular Modeling of Ligand-Metal Interactions

Molecular modeling techniques are used to simulate the interaction between this compound (the ligand) and various metal ions. These simulations predict how and where a metal ion will bind to the ligand and the stability of the resulting metal complex.

Prediction of Preferred Coordination Sites and Chelation Energetics

Based on the electronic properties revealed by FMO analysis and the distribution of electrostatic potential, N'-benzoyl-N,N-dialkylthioureas are versatile ligands that act as bidentate chelating agents. Computational studies consistently show that coordination occurs through the soft sulfur atom of the thiocarbonyl group and the hard oxygen atom of the carbonyl group. rsc.orgamericanelements.com

This S,O-bidentate coordination leads to the formation of a highly stable six-membered chelate ring with the metal ion. The deprotonation of the acidic N-H proton upon complexation facilitates the formation of neutral metal complexes. rsc.org The energetics of this chelation process can be calculated, confirming that the formation of the [M(S,O)n] complex is a thermodynamically favorable process for a wide range of transition metals. rsc.org

Conformational Analysis of the Ligand and its Metal Complexes

Conformational analysis of this compound is crucial for understanding its behavior both as a free ligand and within a metal complex. In its free state, the molecule's conformation is dominated by the intramolecular N-H···O hydrogen bond, which locks the core structure into a planar arrangement. hilarispublisher.com

Spectroscopic Property Simulations

Computational methods are frequently used to simulate spectroscopic data (e.g., IR, NMR, UV-Vis), which can then be compared with experimental spectra to confirm molecular structures. Time-Dependent DFT (TD-DFT) is particularly effective for simulating electronic (UV-Vis) spectra, while calculations of harmonic vibrational frequencies are used to predict infrared (IR) spectra. rsc.org

Simulated IR spectra for N'-benzoyl-N,N-dialkylthioureas show characteristic vibrational modes. Key predicted frequencies include:

ν(N-H): A stretching vibration around 3200-3300 cm⁻¹, which is often broadened and shifted to lower frequencies due to the intramolecular hydrogen bond.

ν(C=O): A strong absorption band typically predicted around 1650-1680 cm⁻¹. This band experiences a red shift (moves to lower frequency) upon coordination to a metal, confirming the involvement of the carbonyl oxygen in bonding. rsc.org

ν(C=S): The thiocarbonyl stretching vibration, predicted in the range of 700-800 cm⁻¹. This band also shifts upon metal coordination, providing direct evidence of the sulfur atom's participation in the chelate ring. rsc.org

TD-DFT calculations can predict the electronic transitions responsible for the UV-Vis absorption bands. For these types of molecules, the spectra are typically characterized by intense bands in the UV region corresponding to π→π* transitions within the aromatic benzoyl group and n→π* transitions involving the lone pairs on the sulfur and oxygen atoms. rsc.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
N'-Benzoyl-N,N-diethylthiourea
Cobalt(III)
Platinum(II)
Palladium(II)

Computational Prediction of Vibrational Spectra (FT-IR)

The vibrational spectrum of this compound can be computationally modeled using Density Functional Theory (DFT) calculations. The B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for this purpose, often paired with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. rsc.org Such calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration.

For complex molecules, the direct output of calculated frequencies may show systematic deviations from experimental data, primarily due to the harmonic approximation and the neglect of anharmonicity. Therefore, the calculated frequencies are often scaled using empirical scaling factors to improve agreement with experimental Fourier Transform Infrared (FT-IR) spectra.

Key vibrational modes for this compound include the N-H stretching, C=O (carbonyl) stretching, C=S (thione) stretching, and various bending and stretching modes of the benzoyl and diisobutyl groups. For instance, in similar benzoylthiourea derivatives, the N-H stretching vibration is typically observed in the range of 3100-3400 cm⁻¹. mersin.edu.tr However, the presence of intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen can cause a significant redshift (lowering of frequency) in the calculated and experimental spectra. rsc.org The C=O stretching vibration is expected to appear as a strong band, and its position is also influenced by hydrogen bonding, typically appearing around 1686 cm⁻¹ in related compounds. The C-N and C=S stretching vibrations are often coupled and appear in the fingerprint region of the spectrum.

A potential energy distribution (PED) analysis can be performed to provide a detailed assignment of each calculated vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. rajpub.com

Table 1: Illustrative Predicted Vibrational Frequencies for this compound based on DFT Calculations

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Typical Experimental Region (cm⁻¹)
N-H Stretch31683100 - 3400
C-H Stretch (Aromatic)30503000 - 3100
C-H Stretch (Aliphatic)29502850 - 3000
C=O Stretch16861680 - 1700
N-H Bend15371500 - 1550
C-N Stretch1400 - 15001350 - 1450
C=S Stretch1200 - 13001100 - 1300

Note: The data in this table is illustrative and based on computational studies of similar benzoylthiourea compounds. Actual values for this compound would require specific DFT calculations for this molecule.

Simulation of NMR Chemical Shifts

The simulation of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. semanticscholar.org This approach has proven effective in predicting the ¹H and ¹³C NMR spectra of organic molecules. nih.gov The calculations are typically performed on the optimized molecular geometry, and the resulting magnetic shielding tensors are used to determine the chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS). semanticscholar.org

The predicted chemical shifts are sensitive to the molecular conformation, including the effects of intramolecular hydrogen bonding. For this compound, the proton of the N-H group is expected to be significantly deshielded due to its involvement in the hydrogen bond with the carbonyl oxygen, leading to a higher predicted chemical shift (δ) value. The protons of the aromatic ring will exhibit distinct chemical shifts depending on their electronic environment, while the protons of the isobutyl groups will show characteristic splitting patterns and chemical shifts in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum can be simulated, with the carbonyl (C=O) and thione (C=S) carbons expected to have the largest chemical shifts due to the influence of the electronegative oxygen and sulfur atoms. The chemical shifts of the aromatic and aliphatic carbons can also be accurately predicted, aiding in the complete assignment of the experimental spectrum.

Table 2: Illustrative Simulated NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted Chemical Shift (ppm)Expected Region (ppm)
¹H (N-H)10.0 - 12.09.0 - 13.0
¹H (Aromatic)7.2 - 8.07.0 - 8.5
¹H (CH₂)3.5 - 4.03.0 - 4.5
¹H (CH)2.0 - 2.51.8 - 2.8
¹H (CH₃)0.8 - 1.20.7 - 1.5
¹³C (C=O)170 - 180165 - 185
¹³C (C=S)180 - 190175 - 195
¹³C (Aromatic)125 - 140120 - 150
¹³C (Aliphatic)20 - 6015 - 65

Note: The data in this table is illustrative and based on computational studies of similar benzoylthiourea compounds. Actual values for this compound would require specific GIAO-DFT calculations for this molecule.

Theoretical Electronic Absorption Spectra (UV-Vis)

The electronic absorption spectra (UV-Vis) of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. rsc.org The calculations provide information about the maximum absorption wavelengths (λmax), the oscillator strengths of the transitions, and the molecular orbitals involved in these electronic transitions (e.g., π → π* and n → π*). nih.gov

For benzoylthiourea derivatives, the UV-Vis spectrum is typically characterized by intense absorptions in the ultraviolet region. These absorptions are generally attributed to π → π* transitions within the benzoyl and thiourea chromophores. The n → π* transitions, which are formally symmetry-forbidden and thus of lower intensity, may also be predicted. The solvent environment can influence the position of the absorption bands, and this can be modeled computationally using solvent models such as the Polarizable Continuum Model (PCM).

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the electronic transitions. In molecules of this type, the HOMO is often localized on the thiourea moiety, while the LUMO is typically centered on the benzoyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is related to the electronic excitation energy.

Table 3: Illustrative Theoretical Electronic Absorption Data for this compound

TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁300 - 320> 0.1HOMO → LUMO (π → π)
S₀ → S₂240 - 260> 0.2HOMO-1 → LUMO (π → π)
S₀ → S₃210 - 230> 0.1HOMO → LUMO+1 (π → π*)

Note: The data in this table is illustrative and based on TD-DFT calculations for similar benzoylthiourea compounds. Actual values for this compound would require specific TD-DFT calculations for this molecule.

Future Research Directions and Emerging Perspectives for N Benzoyl N,n Diisobutylthiourea

Design and Synthesis of Novel N'-Benzoyl-N,N-diisobutylthiourea Derivatives with Tunable Properties

The inherent versatility of the this compound scaffold provides a fertile ground for the design and synthesis of novel derivatives with finely tuned properties. Future research will likely focus on systematic modifications of its molecular structure to enhance its performance in specific applications, moving beyond its current primary use as a chelating agent for metal ions.

The synthetic pathway to this compound, which typically involves the reaction of benzoyl isothiocyanate with diisobutylamine, offers multiple points for structural diversification. Key strategies for creating new derivatives will likely involve:

Substitution on the Benzoyl Ring: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzoyl moiety can significantly alter the electronic properties of the entire molecule. This, in turn, can influence its coordination affinity and selectivity for different metal ions or other target analytes. For instance, the introduction of nitro or halogen groups could enhance its acidic character, potentially improving its extraction capabilities for certain metals.

Modification of the Isobutyl Groups: While the diisobutyl groups provide steric hindrance and influence solubility, replacing them with other alkyl or aryl substituents can modulate these properties. Introducing chiral centers in these side chains could lead to the development of enantioselective sensors or catalysts.

Replacement of the Benzoyl Group: The benzoyl group itself can be substituted with other acyl groups to fine-tune the lipophilicity and steric bulk of the molecule. This could be particularly relevant for applications where the molecule needs to interact with biological systems or be incorporated into polymeric matrices.

The following table illustrates potential modifications and their expected impact on the properties of the resulting derivatives.

Modification SiteExample SubstituentExpected Impact on Properties
Benzoyl RingNitro group (-NO2)Increased acidity, enhanced extraction of certain metal ions
Benzoyl RingMethoxy group (-OCH3)Increased electron density, potential for altered selectivity
Isobutyl GroupsChiral alkyl chainsEnantioselectivity for chiral analytes
Isobutyl GroupsLong-chain alkyl groupsIncreased lipophilicity, enhanced solubility in nonpolar solvents
Benzoyl GroupDifferent acyl groupsModified steric and electronic properties for targeted applications

These synthetic strategies will enable the creation of a library of this compound derivatives, each with tailored properties for specific applications in fields ranging from analytical chemistry to materials science.

Exploration of this compound in Catalysis and Materials Science (e.g., as part of organometallic frameworks)

The strong chelating ability of this compound towards various metal ions suggests significant potential for its use in catalysis and materials science. Future research is anticipated to explore its role as a versatile ligand for the construction of novel catalytic systems and functional materials.

Furthermore, the metal complexes of this compound themselves could exhibit catalytic activity. Research into the catalytic properties of these complexes in various organic transformations, such as oxidation, reduction, and cross-coupling reactions, is a promising avenue. The ability to tune the electronic and steric properties of the ligand, as discussed in the previous section, will be instrumental in optimizing the catalytic performance of these complexes.

The table below outlines potential research directions in this area.

Research AreaDescriptionPotential Applications
Metal-Organic Frameworks (MOFs)Synthesis of MOFs using this compound as a ligand to create porous materials with specific functionalities.Gas storage and separation, heterogeneous catalysis, chemical sensing.
Homogeneous CatalysisInvestigation of the catalytic activity of metal complexes of this compound in various organic reactions.Fine chemical synthesis, green chemistry.
Material FunctionalizationImmobilization of this compound or its metal complexes onto solid supports to create functionalized materials.Solid-phase extraction, supported catalysts.

Development of Advanced Spectroscopic Techniques for in situ Mechanistic Studies

A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and discovering new ones. The development and application of advanced spectroscopic techniques for in situ mechanistic studies will be a key focus of future research.

While standard spectroscopic methods like FTIR, NMR, and UV-Vis are routinely used for characterization, more advanced techniques are needed to probe the dynamic processes that occur during its interaction with other molecules. Techniques such as:

Time-resolved spectroscopy: This will allow for the monitoring of fast reaction kinetics, providing insights into the formation of transient intermediates during complexation or catalytic cycles.

Two-dimensional correlation spectroscopy (2D-COS): This technique can help to elucidate the sequence of events in a reaction by correlating changes in different spectral regions.

In situ FTIR and Raman spectroscopy: These methods will enable the direct observation of the vibrational modes of the molecule and its complexes under reaction conditions, providing valuable information about the coordination environment and bonding interactions.

The data gathered from these advanced spectroscopic studies will be invaluable for building accurate mechanistic models, which can then be used to guide the design of more efficient and selective systems based on this compound.

Expansion of this compound-based Analytical Methods to Other Analytes and Matrices

Currently, the primary analytical application of this compound is in the preconcentration and determination of trace metal ions. However, its versatile coordination chemistry and the potential for functionalization open up possibilities for the development of analytical methods for a much wider range of analytes and in more complex sample matrices.

Future research is expected to focus on expanding its analytical utility in several key directions:

Sensing of Anions and Organic Molecules: By modifying the structure of the benzoyl ring or the alkyl substituents, it may be possible to design derivatives that can selectively bind to anions or small organic molecules through hydrogen bonding or other non-covalent interactions. This could lead to the development of new colorimetric or fluorescent sensors for these analytes.

Applications in Complex Matrices: While its use in environmental and food samples for metal analysis is established, there is a need to develop robust methods for its application in more challenging matrices, such as biological fluids or industrial process streams. This will require careful optimization of sample preparation and analytical conditions to overcome matrix effects.

Development of Novel Analytical Platforms: Integrating this compound into novel analytical platforms, such as lab-on-a-chip devices or functionalized nanoparticles, could lead to the development of highly sensitive and portable analytical systems.

The following table summarizes potential areas for the expansion of its analytical applications.

Application AreaTarget AnalytesSample Matrices
Environmental MonitoringPesticides, phenolic compoundsWastewater, soil extracts
Food SafetyFood additives, contaminantsBeverages, processed foods
Clinical DiagnosticsBiomarkers, drug metabolitesBlood, urine
Industrial Process ControlProcess intermediates, impuritiesChemical process streams

By exploring these new frontiers, the full potential of this compound as a versatile and powerful tool in analytical chemistry can be realized.

Q & A

Basic: What synthetic methodologies are commonly used to prepare N'-Benzoyl-N,N-diisobutylthiourea, and how are reaction conditions optimized?

The Schotten-Baumann reaction is a standard method for synthesizing benzoyl thiourea derivatives. For example, in analogous compounds like N-(2,4-dichloro)benzoyl-N’-phenylthiourea, the reaction involves nucleophilic acyl substitution between N-phenylthiourea and 2,4-dichlorobenzoyl chloride under controlled conditions:

  • Low-temperature initiation : The reaction begins in an ice bath (0–5°C) to mitigate exothermic effects .
  • Reflux phase : After 30 minutes, the mixture is refluxed at 100°C for 8 hours to drive the reaction to completion, monitored by TLC .
  • Workup : The crude product is washed with saturated NaHCO₃, filtered, and recrystallized (e.g., hot ethanol) to yield needle-shaped crystals (34% yield) .
    Optimization strategies : Adjusting stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to thiourea) and solvent choice (e.g., THF for solubility) can improve yields. Triethylamine is critical for neutralizing HCl byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

A multi-spectroscopic approach is employed:

  • Infrared (IR) spectroscopy :
    • A strong peak near 1686 cm⁻¹ confirms the C=O stretch of the benzoyl group, shifted due to intramolecular hydrogen bonding .
    • Broad N-H stretches (~3168 cm⁻¹) and bending vibrations (1537 cm⁻¹) further support hydrogen-bonded thiourea moieties .
  • NMR spectroscopy :
    • ¹H-NMR : Downfield singlet peaks at 9.46 ppm and 12.29 ppm correspond to the NH protons of the thiourea group, indicating hydrogen bonding .
    • ¹³C-NMR : Signals near 180 ppm and 165 ppm confirm the thiocarbonyl (C=S) and carbonyl (C=O) groups, respectively .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

Advanced: What experimental protocols are used to evaluate the cytotoxic activity of this compound derivatives?

The MTT assay is the gold standard for cytotoxicity screening:

Cell lines : Use cancer (e.g., MCF-7, T47D) and normal (e.g., Vero) cell lines to assess selectivity .

Dosing : Prepare test solutions in DMSO (≤0.1% final concentration) across a logarithmic concentration range (e.g., 0.1–100 µM).

Incubation : Treat cells for 24–72 hours in a 5% CO₂ incubator .

MTT addition : Add 0.5 mg/mL MTT, incubate for 3 hours, then dissolve formazan crystals with SDS-HCl .

Analysis : Measure absorbance at 595 nm. Calculate IC₅₀ values via probit analysis.

CompoundIC₅₀ (MCF-7)IC₅₀ (T47D)Selectivity Index (Vero)Reference
N-(2,4-dichloro)benzoyl analog0.31 mM0.94 mM>3.2

Advanced: How do structural modifications (e.g., halogen substitution) influence the anticancer activity of benzoyl thiourea derivatives?

Structure-Activity Relationship (SAR) studies reveal:

  • Halogen substitution : Electron-withdrawing groups (e.g., Cl at 2,4-positions) enhance cytotoxicity by increasing lipophilicity and receptor binding . For example, dichloro-substituted derivatives show lower IC₅₀ values compared to non-halogenated analogs .
  • Aromatic vs. aliphatic substituents : Bulky groups (e.g., diisobutyl) may improve membrane permeability but reduce solubility. Balance is critical for bioavailability .
  • Thiourea vs. urea : Thioureas generally exhibit stronger hydrogen-bonding capacity and higher metabolic stability .

Advanced: Can this compound act as a chelating agent for heavy metals, and what analytical applications exist?

Yes, thiourea derivatives are effective metal chelators :

  • Chelation mechanism : The thiocarbonyl (C=S) and benzoyl carbonyl (C=O) groups coordinate with metal ions (e.g., Cu²⁺, Fe³⁺) .
  • Applications :
    • Preconcentration : Amberlite XAD-16 resin functionalized with thiourea derivatives selectively adsorbs Cu²⁺ and Pb²⁺ from aqueous solutions .
    • Sensor development : Electrochemical or optical sensors detect metals via ligand-metal charge-transfer transitions .

Advanced: What are common challenges in synthesizing and purifying this compound, and how are they addressed?

  • Low yields : Side reactions (e.g., hydrolysis of acyl chloride) reduce efficiency. Solutions include strict moisture control and excess acyl chloride .
  • Purification difficulties : Recrystallization from ethanol or acetone removes unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
  • Hydrogen bonding : Intramolecular H-bonding stabilizes the product but complicates NMR interpretation. Use DMSO-d₆ as a solvent to resolve NH proton signals .

Advanced: How can computational methods complement experimental studies on benzoyl thiourea derivatives?

  • Docking studies : Predict binding affinity to targets like EGFR or sirtuin-1 by modeling ligand-receptor interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior observed in cyclic voltammetry .
  • ADMET profiling : Use software (e.g., SwissADME) to estimate pharmacokinetic parameters like logP and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.